molecular formula C22H18FN3O3S B3006622 2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105207-95-1

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No. B3006622
CAS RN: 1105207-95-1
M. Wt: 423.46
InChI Key: YLRCWJDRZOKIRL-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The presence of a fluorine atom and the quinazolin-6-yl moiety suggests potential pharmacological properties, as fluorine is often introduced to enhance the biological activity and selectivity of pharmaceuticals.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core structure. In the case of the compound , the synthesis would likely involve the formation of the quinazolinone ring followed by sulfonamide linkage. The introduction of a fluorine atom can be achieved through various fluorination techniques, which are often used to improve the pharmacokinetic properties of the compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The additional substituents, such as the fluorine atom and the quinazolinone ring in this compound, can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. The p-tolyl group, a methyl-substituted phenyl, may contribute to the compound's lipophilicity and its ability to cross cell membranes.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including sulfonation, alkylation, and coupling reactions. The fluorine atom in the compound may affect its reactivity, making it a potential site for further chemical modifications. The quinazolinone ring might also participate in reactions typical for lactams, such as nucleophilic addition or ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom typically increases the compound's stability and lipophilicity. The quinazolinone ring might contribute to the compound's rigidity, affecting its crystalline properties and solubility in various solvents.

The provided papers do not directly discuss the compound this compound, but they do provide insights into the synthesis and biological evaluation of related benzenesulfonamide derivatives. For instance, Paper 1 discusses the enhancement of COX-2 selectivity by introducing a fluorine atom into benzenesulfonamide derivatives . Paper 2 describes the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase . Paper 3 reports on the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles with potential anticancer activity . Lastly, Paper 4 evaluates fluorogenic aminonaphthalenesulfonamides for the detection of bacteria . These studies highlight the importance of structural modifications in benzenesulfonamide derivatives for achieving desired biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ring-Fluorinated Derivatives : A study by Ichikawa et al. (2006) explored the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution. This method involves the treatment of base with N-[o-(2,2-difluorovinyl)ben7-yl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides, leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields, showcasing the chemical versatility of fluorinated sulfonamides (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Biological Applications

  • Coordination and Fluorescence in Zn2+ Probes : Hendrickson et al. (2003) reported on the coordination and fluorescence properties of a fluorophore, highlighting its potential as an intracellular Zn2+ probe. This study contributes to the understanding of how structurally similar compounds might be used in bioimaging and the detection of metal ions in biological systems (Hendrickson, Geue, Wyness, Lincoln, & Ward, 2003).

  • Antibacterial Activities of Quinazolinone-Sulfonamide Hybrids : Vanparia et al. (2013) synthesized a series of quinazolinone-sulfonamide linked hybrid entities derived from glycine, evaluated for their in vitro antimicrobial activity. This work illustrates the therapeutic potential of sulfonamide derivatives in addressing bacterial infections (Vanparia, Patel, Dixit, & Dixit, 2013).

  • Design of Caged Zn2+ Probes : Aoki et al. (2008) designed a "caged" derivative of a Zn2+ fluorophore, demonstrating its utility in fluorescence-based detection of Zn2+ ions. This study shows the relevance of sulfonamide derivatives in developing sensitive and selective probes for bioimaging applications (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).

properties

IUPAC Name

2-fluoro-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-7-10-17(11-8-14)26-15(2)24-20-12-9-16(13-18(20)22(26)27)25-30(28,29)21-6-4-3-5-19(21)23/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRCWJDRZOKIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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